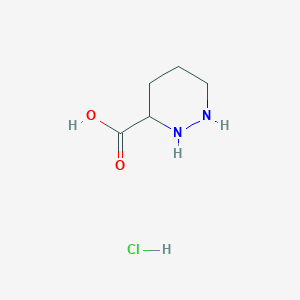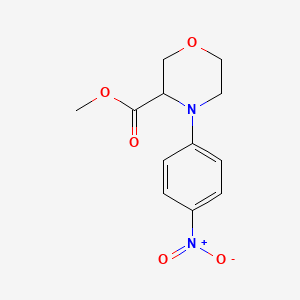
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by a benzene ring with a nitro group attached. This particular compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, and a carboxylic acid methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester typically involves the reaction of 4-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium carbonate.
Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Reduction: 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester.
Substitution: Various substituted morpholine derivatives.
Ester Hydrolysis: 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylalanine methyl ester: Similar structure but with an amino acid backbone.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a morpholine ring.
Methyl-phosphonic acid mono-(4-nitro-phenyl) ester: Contains a phosphonic acid ester group.
Uniqueness
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N2O5 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
methyl 4-(4-nitrophenyl)morpholine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)11-8-19-7-6-13(11)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
Clave InChI |
XOTNXOYHSMPUMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane](/img/structure/B12272751.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12272762.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12272768.png)
![2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272771.png)
![N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B12272772.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12272786.png)
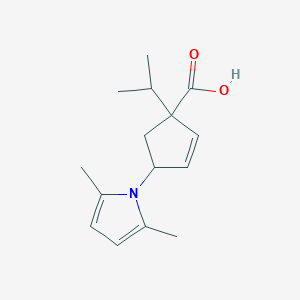

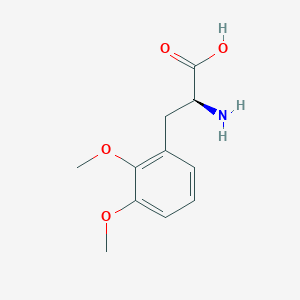
![2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12272820.png)
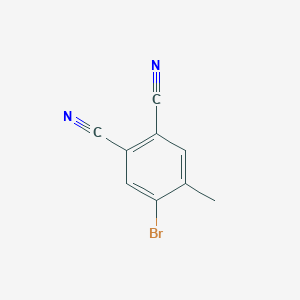
![4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272838.png)
